molecular formula C30H20N2 B2679374 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1449754-80-6

11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B2679374
CAS No.: 1449754-80-6
M. Wt: 408.504
InChI Key: KXDSITDVSDFQIY-UHFFFAOYSA-N
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Description

11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole is a complex organic compound that belongs to the class of fused-ring carbazole derivatives. These compounds are known for their unique electronic and photophysical properties, making them valuable in various scientific and industrial applications. The structure of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole consists of a biphenyl group attached to an indolo[2,3-a]carbazole core, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole typically involves multiple steps, including the formation of the indolo[2,3-a]carbazole core and the subsequent attachment of the biphenyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound’s large π-conjugated system allows it to participate in electron transfer processes, making it an effective mediator in photophysical and photochemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole is unique due to the presence of the biphenyl group, which enhances its stability and reactivity. This structural feature distinguishes it from other carbazole derivatives and contributes to its superior performance in optoelectronic applications .

Properties

IUPAC Name

12-(3-phenylphenyl)-11H-indolo[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-28-16-7-5-14-24(28)26-18-17-25-23-13-4-6-15-27(23)31-29(25)30(26)32/h1-19,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDSITDVSDFQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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